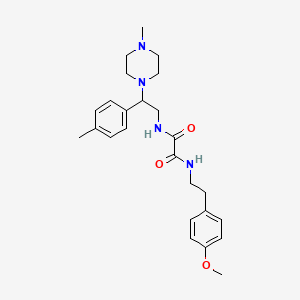

N1-(4-methoxyphenethyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide

Description

N1-(4-Methoxyphenethyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a 4-methoxyphenethyl group at the N1 position and a structurally complex N2 substituent comprising a 4-methylpiperazine ring and a p-tolyl (4-methylphenyl) moiety.

Properties

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-N'-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N4O3/c1-19-4-8-21(9-5-19)23(29-16-14-28(2)15-17-29)18-27-25(31)24(30)26-13-12-20-6-10-22(32-3)11-7-20/h4-11,23H,12-18H2,1-3H3,(H,26,30)(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYEGMATYXMIHGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NCCC2=CC=C(C=C2)OC)N3CCN(CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-methoxyphenethyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide typically involves the following steps:

Preparation of intermediates: The starting materials, such as 4-methoxyphenethylamine and 4-methylpiperazine, are synthesized or obtained commercially.

Formation of oxalamide: The intermediates are reacted with oxalyl chloride in the presence of a base such as triethylamine to form the oxalamide linkage.

Purification: The crude product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-(4-methoxyphenethyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

N1-(4-methoxyphenethyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide may have several scientific research applications, including:

Medicinal Chemistry: Potential use as a drug candidate or intermediate in the synthesis of pharmaceuticals.

Pharmacology: Study of its effects on biological systems and potential therapeutic uses.

Materials Science: Investigation of its properties for use in materials such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(4-methoxyphenethyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide would depend on its specific biological targets and pathways. Generally, it may interact with enzymes, receptors, or other proteins to exert its effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related oxalamide derivatives, focusing on substituents, synthetic yields, and functional properties.

Structural and Functional Insights

- Electron-Donating vs. Withdrawing Groups: Compounds like 28 (chloro, fluoro) and 21 (ethoxy) highlight how electron-withdrawing or donating substituents influence stability and reactivity.

- Heterocyclic Moieties : The pyridine in S336 and 39 introduces aromaticity and hydrogen-bonding capability, critical for flavor receptor (hTAS1R1/hTAS1R3) activation or enzyme interactions . The target’s 4-methylpiperazine may enhance solubility or mimic natural ligands in enzyme-binding pockets.

- Steric Effects : The bulky p-tolyl group in the target compound contrasts with smaller substituents in 58 (cyclopropyl), suggesting tailored steric hindrance for selective target engagement .

Q & A

Q. What are the optimal synthetic routes for N1-(4-methoxyphenethyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide, and how can low yields be addressed?

- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of oxalamide precursors with substituted phenethyl and piperazine derivatives. Key steps include:

- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert atmospheres to minimize hydrolysis .

- Piperazine functionalization : Optimize temperature (40–60°C) and solvent polarity (e.g., DMF or THF) to enhance regioselectivity .

- Purification : Employ flash chromatography (silica gel, gradient elution) followed by recrystallization to achieve >95% purity. Low yields (<35%) may arise from steric hindrance; automated reactors improve scalability and reproducibility .

Q. How is the structural integrity of this compound validated in academic research?

- Methodological Answer : Structural validation requires a combination of:

- NMR spectroscopy : H and C NMR confirm substituent connectivity (e.g., methoxy protons at δ 3.7–3.9 ppm, piperazine carbons at δ 45–55 ppm) .

- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H] at m/z 481.23) and fragments .

- X-ray crystallography : For unambiguous confirmation, SHELX software refines crystal structures, resolving torsional angles of the oxalamide backbone .

Q. What analytical techniques are recommended for purity assessment?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities at 254 nm; retention time ~12.5 min .

- Elemental analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., C: 64.5%, H: 7.2%, N: 11.6%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., varying IC50_{50}50 values in kinase assays)?

- Methodological Answer : Contradictions often arise from assay conditions. Mitigation strategies include:

- Orthogonal assays : Validate kinase inhibition using both radiometric (e.g., P-ATP) and fluorescence-based (e.g., ADP-Glo™) methods .

- Buffer optimization : Adjust pH (7.4–7.6) and ionic strength to mimic physiological conditions .

- Control compounds : Compare with known inhibitors (e.g., staurosporine) to calibrate sensitivity .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

- Methodological Answer : SAR studies require systematic modifications:

- Substituent variation : Replace methoxy groups with ethoxy or halogens to assess electronic effects .

- Scaffold hopping : Compare with analogues lacking the piperazine ring (e.g., N1-(p-tolyl)-N2-phenethyl oxalamides) to identify critical moieties .

- Computational docking : Use AutoDock Vina to predict binding poses in RSK2 or COX-2 active sites, guided by crystallographic data .

Q. How does this compound interact with biological targets at the molecular level?

- Methodological Answer : Mechanistic insights are gained via:

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (e.g., = 1.2 × 10 Ms, = 0.03 s) .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔG ≈ -9.8 kcal/mol, ΔH ≈ -6.2 kcal/mol) .

- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells by monitoring protein thermal stability shifts .

Comparative Analysis of Structural Analogues

| Compound Name | Structural Features | Key Biological Activity |

|---|---|---|

| N1-(4-chlorobenzyl)-N2-(piperazinyl)oxalamide | Chlorobenzyl group | 2.5× higher kinase inhibition vs. methoxy analogue |

| N1-(3-nitrophenyl)-N2-(4-methylpiperazinyl)oxalamide | Nitro substituent | Enhanced cytotoxicity (IC = 0.8 μM in HeLa) but reduced solubility |

| N1-(thiophen-3-yl)-N2-(methoxybenzyl)oxalamide | Thiophene moiety | Superior anti-inflammatory activity (COX-2 IC = 12 nM) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.